An In-depth Technical Guide to 4-Hydroxybenzoic acid-d4: Chemical Properties and Structure
An In-depth Technical Guide to 4-Hydroxybenzoic acid-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of 4-Hydroxybenzoic acid-d4. This deuterated analog of 4-Hydroxybenzoic acid is a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard in analytical chemistry.
Chemical Properties and Structure
4-Hydroxybenzoic acid-d4, also known as p-hydroxybenzoic acid-d4, is a deuterated form of 4-hydroxybenzoic acid where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical methods.
Structure:
The chemical structure of 4-Hydroxybenzoic acid-d4 is as follows:
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of 4-Hydroxybenzoic acid-d4 and its non-deuterated counterpart, 4-Hydroxybenzoic acid.
Table 1: General Chemical Properties
| Property | 4-Hydroxybenzoic acid-d4 | 4-Hydroxybenzoic acid |
| Molecular Formula | C₇H₂D₄O₃ | C₇H₆O₃[1] |
| Molecular Weight | 142.14 g/mol [2] | 138.12 g/mol [1] |
| CAS Number | 152404-47-2[2] | 99-96-7[1] |
| Appearance | White crystalline solid | White crystalline solid[2] |
Table 2: Physical Properties
| Property | 4-Hydroxybenzoic acid-d4 | 4-Hydroxybenzoic acid |
| Melting Point | Not explicitly found | 213-217 °C[3][4] |
| Boiling Point | Not explicitly found | Decomposes[2] |
| Solubility in Water | 1.2 mg/mL (requires sonication)[5] | 5 g/L |
| Solubility in Organic Solvents | DMSO: 100 mg/mL (requires sonication)[5] | Soluble in alcohol, ether, and acetone; slightly soluble in chloroform.[2][6] |
Experimental Protocols
The unique properties of 4-Hydroxybenzoic acid-d4 make it a valuable tool in various experimental settings. Below are detailed methodologies for its use and analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
4-Hydroxybenzoic acid-d4 is frequently used as an internal standard for the accurate quantification of 4-Hydroxybenzoic acid in biological and environmental samples.
Sample Preparation (Solid-Phase Extraction - SPE) for Wastewater Samples:
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to a pH of 2-3 using formic acid.
-
Spike the sample with 100 µL of a 100 ng/mL working solution of 4-Hydroxybenzoic acid-d4 in methanol.
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 5 mL of methanol, followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
HPLC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.[7]
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Gradient: Initiate with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[7]
-
MRM Transitions: Monitor the specific mass transitions for both 4-Hydroxybenzoic acid and 4-Hydroxybenzoic acid-d4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic purity of 4-Hydroxybenzoic acid-d4.
NMR Analysis Protocol:
-
Sample Preparation: Dissolve the 4-Hydroxybenzoic acid-d4 sample in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR, ²H NMR, and ¹³C{¹H} NMR spectra.
-
Expected Chemical Shifts (in CD₃OD):
-
¹H NMR (400 MHz): Residual signals may be observed at δ 6.81 and 7.87 ppm.[8]
-
²H NMR (61.4 MHz): Broad singlets are expected around δ 6.86 and 7.91 ppm, confirming the positions of deuterium labeling.[8]
-
¹³C{¹H} NMR (101 MHz): Signals are expected around δ 115.4–116.0 (m), 122.5–122.7 (m), 132.6 (t), 132.8 (s), 163.3 (s), and 170.1 (s) ppm.[8]
-
Signaling Pathways and Biological Relevance
While 4-Hydroxybenzoic acid-d4 is primarily a research tool, understanding the biological roles of its non-deuterated counterpart is crucial for designing and interpreting experiments. 4-Hydroxybenzoic acid is a key intermediate in various metabolic pathways and has been identified as a signaling molecule in certain bacteria.
Metabolic Pathways of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is an intermediate in the metabolism of aromatic compounds in a variety of organisms.
Caption: Metabolic pathways involving 4-Hydroxybenzoic acid.
4-Hydroxybenzoic acid can be synthesized from chorismate by the enzyme chorismate lyase, a key step in ubiquinone biosynthesis in bacteria like E. coli.[2] It is also a product of tyrosine metabolism.[9] In some microorganisms, it is formed from benzoate by benzoate 4-monooxygenase.[2] Subsequently, 4-Hydroxybenzoic acid is typically hydroxylated to form protocatechuate, which then enters central metabolism through ortho- or meta-cleavage pathways, ultimately feeding into the TCA cycle.[10] In some bacteria, an alternative pathway through gentisate has been observed.[11]
4-Hydroxybenzoic Acid-Mediated Signaling in Shigella sonnei
Recent research has identified 4-Hydroxybenzoic acid as a signaling molecule in the bacterium Shigella sonnei, where it regulates virulence and other physiological functions.[12][13]
Caption: 4-HBA signaling pathway in Shigella sonnei.
In this pathway, the enzyme UbiC synthesizes 4-Hydroxybenzoic acid from chorismate.[12][13] 4-Hydroxybenzoic acid then acts as a signaling molecule by binding to the response regulator AaeR.[12][13] This binding event modulates the activity of AaeR, which in turn regulates the expression of target genes involved in virulence, biofilm formation, and extracellular polysaccharide (EPS) production.[12] This signaling system highlights the role of 4-Hydroxybenzoic acid in bacterial communication and pathogenesis.
References
- 1. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 4. 对羟基苯甲酸 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-HYDROXYBENZOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cambridge.org [static.cambridge.org]
- 9. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 10. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Involving an Intramolecular Migration (NIH Shift) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
